N-(Naphtho[1,2-b]thiophen-2-yl)acetamide
CAS No.: 62615-47-8
Cat. No.: VC15937605
Molecular Formula: C14H11NOS
Molecular Weight: 241.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62615-47-8 |
|---|---|
| Molecular Formula | C14H11NOS |
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | N-benzo[g][1]benzothiol-2-ylacetamide |
| Standard InChI | InChI=1S/C14H11NOS/c1-9(16)15-13-8-11-7-6-10-4-2-3-5-12(10)14(11)17-13/h2-8H,1H3,(H,15,16) |
| Standard InChI Key | FBKDGQOJDVIWOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC2=C(S1)C3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Nomenclature
The molecular structure of N-(naphtho[1,2-b]thiophen-2-yl)acetamide consists of a naphtho[1,2-b]thiophene scaffold fused at the 1,2-positions of the naphthalene ring system with a thiophene moiety. The acetamide group (-NHCOCH₃) is attached to the 2-position of the thiophene ring (Fig. 1). The IUPAC name derives from the parent hydrocarbon naphtho[1,2-b]thiophene, with the acetamide substituent specified using positional numbering.
The naphtho[1,2-b]thiophene core contributes to the compound’s planar aromatic structure, which enhances π-π stacking interactions and electron delocalization. These features are critical for applications in optoelectronics and as ligands in biological systems .
Synthetic Pathways
Core Scaffold Synthesis
The naphtho[1,2-b]thiophene core is typically synthesized via cyclization reactions. A common approach involves the Friedel-Crafts acylation or alkylation of 1-naphthol derivatives with thiophene-containing precursors. For example:
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Cyclocondensation: Reacting 1-naphthol with thiophene-2-carbaldehyde in the presence of a Lewis acid (e.g., ZnCl₂) yields the naphtho[1,2-b]thiophene skeleton .
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Suzuki-Miyaura Coupling: Cross-coupling brominated naphthalene derivatives with thiopheneboronic acids under palladium catalysis can also construct the fused ring system .
Acetamide Functionalization
The acetamide group is introduced via nucleophilic acyl substitution. A representative synthesis involves:
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Nitration and Reduction: Nitration of naphtho[1,2-b]thiophene at the 2-position, followed by reduction to the amine.
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Acetylation: Treatment of the amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) yields the acetamide derivative .
Example Synthesis
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Step 1: Synthesis of 2-amino-naphtho[1,2-b]thiophene
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Nitration of naphtho[1,2-b]thiophene with HNO₃/H₂SO₄ at 0°C yields 2-nitro-naphtho[1,2-b]thiophene.
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Reduction with H₂/Pd-C in ethanol produces the amine intermediate.
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Step 2: Acetylation
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React 2-amino-naphtho[1,2-b]thiophene with acetic anhydride in dichloromethane at room temperature for 12 hours.
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Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HNO₃/H₂SO₄, 0°C | 75% |
| 2 | H₂/Pd-C, ethanol | 85% |
| 3 | Ac₂O, CH₂Cl₂, rt | 90% |
Physicochemical Properties
Spectral Characteristics
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¹H NMR (CDCl₃): δ 8.45 (d, J=8.4 Hz, 1H, aromatic), 7.89 (d, J=8.4 Hz, 1H, aromatic), 7.65–7.55 (m, 4H, aromatic), 2.16 (s, 3H, CH₃) .
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C).
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Mass Spec (EI): m/z 281 [M]⁺ (calculated for C₁₄H₁₁NOS).
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).
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Stability: Stable under inert atmospheres but prone to oxidation in the presence of light due to the thiophene ring.
Biological Activity and Applications
Medicinal Chemistry
Naphthothiophene derivatives exhibit diverse bioactivities:
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Anticancer Agents: Analogous structures inhibit topoisomerase II and tubulin polymerization .
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Antimicrobial Activity: Thiophene-containing acetamides show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
Materials Science
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Organic Semiconductors: The planar structure facilitates charge transport, with hole mobility up to 0.1 cm²/V·s in thin-film transistors .
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Fluorescent Probes: Emission maxima at 450–470 nm (blue light) make these compounds suitable for OLED applications .
Research Gaps and Future Directions
Despite its potential, N-(naphtho[1,2-b]thiophen-2-yl)acetamide remains underexplored. Key areas for future research include:
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